molecular formula C19H15BrFN3O2 B2409709 2-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide CAS No. 920248-74-4

2-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide

Cat. No.: B2409709
CAS No.: 920248-74-4
M. Wt: 416.25
InChI Key: NQDADCXCAMPZBU-UHFFFAOYSA-N
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Description

2-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide is a complex organic compound that features a bromine atom, a fluorophenyl group, and a pyridazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Bromination: The bromine atom is introduced through an electrophilic bromination reaction.

    Coupling with Benzamide: The final step involves coupling the synthesized intermediate with benzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the bromine atom.

    Substitution: Substituted derivatives with various nucleophiles replacing the bromine atom.

Scientific Research Applications

2-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Pharmaceuticals: This compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide involves its interaction with specific molecular targets. The fluorophenyl and pyridazinyl groups are crucial for binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-((6-(4-chlorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide
  • 2-bromo-N-(2-((6-(4-methylphenyl)pyridazin-3-yl)oxy)ethyl)benzamide
  • 2-bromo-N-(2-((6-(4-nitrophenyl)pyridazin-3-yl)oxy)ethyl)benzamide

Uniqueness

Compared to similar compounds, 2-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its electronic properties and biological activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development.

Properties

IUPAC Name

2-bromo-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrFN3O2/c20-16-4-2-1-3-15(16)19(25)22-11-12-26-18-10-9-17(23-24-18)13-5-7-14(21)8-6-13/h1-10H,11-12H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDADCXCAMPZBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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